2-[3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile
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Overview
Description
2-[3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a tert-butylamino group, a hydroxypropoxy group, and a carbonitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile typically involves the reaction of pyridine-3-carbonitrile with tert-butylamine and an appropriate hydroxypropoxy reagent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2S)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-3H-indole-2-carbonitrile
- {2-[3-(tert-Butylamino)-2-hydroxypropoxy]-4-methoxyphenyl}(phenyl)methanone hydrochloride
Uniqueness
2-[3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile is unique due to its specific combination of functional groups and the pyridine ring structure.
Properties
Molecular Formula |
C13H19N3O2 |
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Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-[3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)16-8-11(17)9-18-12-10(7-14)5-4-6-15-12/h4-6,11,16-17H,8-9H2,1-3H3 |
InChI Key |
KVTGTAZVDSYIPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=C(C=CC=N1)C#N)O |
Origin of Product |
United States |
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